1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid 1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1264046-37-8
VCID: VC11695909
InChI: InChI=1S/C18H18N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(12-16(19-20)18(21)22)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,21,22)
SMILES: CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

CAS No.: 1264046-37-8

Cat. No.: VC11695909

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid - 1264046-37-8

Specification

CAS No. 1264046-37-8
Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name 2-(4-ethoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Standard InChI InChI=1S/C18H18N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(12-16(19-20)18(21)22)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,21,22)
Standard InChI Key UDVLISXGRVKMFP-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Canonical SMILES CCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

1-(4-Ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid belongs to the pyrazole-carboxylic acid family, featuring a five-membered dihydropyrazole ring fused with aromatic substituents. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of 310.3 g/mol. The IUPAC name, 2-(4-ethoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid, reflects its substitution pattern:

  • A 4-ethoxyphenyl group at position 2 of the pyrazole ring.

  • A phenyl group at position 3.

  • A carboxylic acid moiety at position 5.

The ethoxy group (–OCH₂CH₃) introduces hydrophobicity, while the carboxylic acid enables hydrogen bonding, critical for biological interactions. X-ray crystallography of analogous compounds reveals a planar pyrazole ring with dihedral angles between aromatic substituents influencing binding pocket compatibility .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1264046-37-8
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight310.3 g/mol
SMILESCCOC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Topological Polar Surface Area78.3 Ų

Synthesis and Chemical Reactivity

The synthesis of 1-(4-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically follows a Claisen-Schmidt condensation and cyclization strategy, as outlined for related pyrazole derivatives :

  • Chalcone Formation: 4-Chloro/bromophenyl acetophenone reacts with substituted aldehydes under basic conditions to yield α,β-unsaturated ketones.

  • Cyclization: Semicarbazide derivatives undergo cyclocondensation with chalcones, forming the dihydropyrazole core.

  • Functionalization: Post-synthetic modifications, such as ester hydrolysis, introduce the carboxylic acid group.

For example, 4-ureidobenzenesulfonamide reacts with hydrazine hydrate to form semicarbazide intermediates, which cyclize with chalcones to yield target structures . The final compound is purified via recrystallization or chromatography, with yields averaging 60–75%.

Analytical Characterization

Advanced spectroscopic techniques confirm the structure and purity of 1-(4-ethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid:

  • ¹H-NMR: Peaks at δ 3.26–3.13 ppm (CH₂ of dihydropyrazole) and δ 5.54–5.48 ppm (CH at C₅) validate ring formation .

  • ¹³C-NMR: Signals at ~170 ppm correspond to the carboxylic acid carbonyl.

  • IR Spectroscopy: Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (–OH) confirm functional groups.

  • HPLC: Purity >95% is achieved using C18 columns with methanol-water mobile phases.

Pharmacological Relevance

Carbonic Anhydrase Inhibition

This compound exhibits selective inhibition of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors . Comparative studies show:

Table 2: Inhibitory Activity Against CA Isoforms

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)Source
1-(4-Ethoxyphenyl)-...4203808.211.5
Acetazolamide (Control)25012255.8

The 3-phenyl and 5-aryl substituents enhance binding to CA IX/XII’s hydrophobic cleft, while the carboxylic acid interacts with Zn²⁺ in the active site . Molecular docking studies reveal enantiomer-dependent orientations, with (S)-enantiomers favoring interactions with V131 and Q92 residues .

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